molecular formula C12H19N3O B3336599 1-[3-(Dimethylamino)propyl]-3-phenylurea CAS No. 32022-55-2

1-[3-(Dimethylamino)propyl]-3-phenylurea

Cat. No.: B3336599
CAS No.: 32022-55-2
M. Wt: 221.3 g/mol
InChI Key: FOALBVOKOPPUFL-UHFFFAOYSA-N
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Description

1-[3-(Dimethylamino)propyl]-3-phenylurea is an organic compound with the molecular formula C12H19N3O It is a derivative of urea, featuring a phenyl group and a dimethylamino propyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-[3-(Dimethylamino)propyl]-3-phenylurea can be synthesized through a multi-step process. One common method involves the reaction of 3-dimethylaminopropylamine with phenyl isocyanate. The reaction typically occurs under mild conditions, often at room temperature, and in the presence of a suitable solvent such as dichloromethane. The reaction can be represented as follows:

C6H5NCO+H2NCH2CH2N(CH3)2C6H5NHCONHCH2CH2N(CH3)2\text{C}_6\text{H}_5\text{NCO} + \text{H}_2\text{NCH}_2\text{CH}_2\text{N(CH}_3\text{)}_2 \rightarrow \text{C}_6\text{H}_5\text{NHCONHCH}_2\text{CH}_2\text{N(CH}_3\text{)}_2 C6​H5​NCO+H2​NCH2​CH2​N(CH3​)2​→C6​H5​NHCONHCH2​CH2​N(CH3​)2​

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-[3-(Dimethylamino)propyl]-3-phenylurea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products:

    Oxidation: Formation of corresponding urea derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted urea compounds.

Scientific Research Applications

1-[3-(Dimethylamino)propyl]-3-phenylurea has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including its use in drug development.

    Industry: Utilized in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism by which 1-[3-(Dimethylamino)propyl]-3-phenylurea exerts its effects involves interactions with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. The pathways involved may include binding to active sites of enzymes or receptors, leading to modulation of their activity.

Comparison with Similar Compounds

    1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide: Used as a coupling agent in peptide synthesis.

    N,N-Dimethyl-1,3-propanediamine: Used as an intermediate in organic synthesis.

    N,N,N’-Trimethyl-1,3-propanediamine: Utilized in the preparation of various chemical compounds.

Uniqueness: 1-[3-(Dimethylamino)propyl]-3-phenylurea is unique due to its specific combination of a phenyl group and a dimethylamino propyl group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

IUPAC Name

1-[3-(dimethylamino)propyl]-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O/c1-15(2)10-6-9-13-12(16)14-11-7-4-3-5-8-11/h3-5,7-8H,6,9-10H2,1-2H3,(H2,13,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOALBVOKOPPUFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCNC(=O)NC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30953898
Record name N'-[3-(Dimethylamino)propyl]-N-phenylcarbamimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30953898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32022-55-2
Record name NSC158495
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158495
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N'-[3-(Dimethylamino)propyl]-N-phenylcarbamimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30953898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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